molecular formula C15H22N2O3 B1679462 RO 20-1724 CAS No. 29925-17-5

RO 20-1724

Cat. No.: B1679462
CAS No.: 29925-17-5
M. Wt: 278.35 g/mol
InChI Key: PDMUULPVBYQBBK-UHFFFAOYSA-N
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Description

Ro 20-1724, also known as 4-(3-butoxy-4-methoxybenzyl)-2-imidazolidinone, is a potent inhibitor of cyclic adenosine monophosphate-specific phosphodiesterase type IV (PDE4). This compound is widely used in scientific research due to its ability to inhibit the breakdown of cyclic adenosine monophosphate, thereby increasing its intracellular levels. This action has significant implications in various biological processes, including inflammation and neuroprotection .

Biochemical Analysis

Biochemical Properties

4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone functions primarily as an inhibitor of cAMP phosphodiesterase . By inhibiting this enzyme, the compound prevents the breakdown of cAMP, leading to increased intracellular levels of this important signaling molecule. This elevation in cAMP levels can influence various biochemical reactions and cellular processes. The compound interacts with enzymes such as cAMP-specific 3’,5’-cyclic phosphodiesterase 4A and 4D . These interactions are crucial for modulating the activity of cAMP-dependent pathways, which play a significant role in regulating cellular responses to hormones and other extracellular signals.

Cellular Effects

4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone has been shown to affect various types of cells and cellular processes. By increasing intracellular cAMP levels, the compound can influence cell signaling pathways, gene expression, and cellular metabolism . For example, in vascular smooth muscle cells, the compound has been observed to inhibit cAMP phosphodiesterase with an IC50 of 33 μM . This inhibition can lead to relaxation of the smooth muscle cells, which is an important factor in regulating blood vessel tone and blood pressure.

Molecular Mechanism

The molecular mechanism of 4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone involves its binding to cAMP phosphodiesterase enzymes, thereby inhibiting their activity . This inhibition prevents the hydrolysis of cAMP to AMP, resulting in elevated levels of cAMP within the cell. The increased cAMP levels can activate protein kinase A (PKA), which in turn phosphorylates various target proteins, leading to changes in gene expression and cellular function . The compound’s ability to modulate cAMP levels and PKA activity is central to its biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over time if not stored properly . Long-term studies have shown that the compound can maintain its inhibitory effects on cAMP phosphodiesterase for extended periods, provided it is stored at room temperature and protected from moisture . In vitro studies have demonstrated sustained increases in cAMP levels in treated cells over several hours, indicating the compound’s prolonged activity .

Dosage Effects in Animal Models

The effects of 4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone vary with different dosages in animal models. At lower doses, the compound effectively inhibits cAMP phosphodiesterase, leading to increased cAMP levels and associated physiological effects . At higher doses, the compound can exhibit toxic or adverse effects, such as gastrointestinal disturbances and alterations in cardiovascular function . Threshold effects have been observed, where a minimum effective dose is required to achieve significant biochemical and physiological changes .

Metabolic Pathways

4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone is involved in metabolic pathways related to cAMP signaling . The compound interacts with enzymes such as cAMP-specific phosphodiesterases, which regulate the breakdown of cAMP . By inhibiting these enzymes, the compound affects the metabolic flux of cAMP and its downstream signaling pathways. This can lead to changes in metabolite levels and alterations in cellular metabolism .

Transport and Distribution

Within cells and tissues, 4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone is transported and distributed through interactions with specific transporters and binding proteins . The compound’s lipophilic nature allows it to easily cross cell membranes and accumulate in intracellular compartments . This distribution is essential for its activity as a cAMP phosphodiesterase inhibitor, as it needs to reach its target enzymes within the cell .

Subcellular Localization

4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone is primarily localized in the cytoplasm, where it interacts with cAMP phosphodiesterase enzymes . The compound’s subcellular localization is influenced by its chemical structure and lipophilicity, which allow it to diffuse through the cytoplasmic membrane and reach its target sites . This localization is crucial for its inhibitory activity and subsequent effects on cellular signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ro 20-1724 involves the reaction of 3-butoxy-4-methoxybenzyl chloride with imidazolidin-2-one in the presence of a base. The reaction typically occurs under reflux conditions in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: Ro 20-1724 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted imidazolidinones, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives .

Properties

IUPAC Name

4-[(3-butoxy-4-methoxyphenyl)methyl]imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-3-4-7-20-14-9-11(5-6-13(14)19-2)8-12-10-16-15(18)17-12/h5-6,9,12H,3-4,7-8,10H2,1-2H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMUULPVBYQBBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)CC2CNC(=O)N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80952376
Record name 4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80952376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500386
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

29925-17-5
Record name 4-[(3-Butoxy-4-methoxyphenyl)methyl]-2-imidazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29925-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029925175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80952376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-Butoxy-4-methoxybenzyl)imidazolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name RO-20-1724
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DIW6F13QW2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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